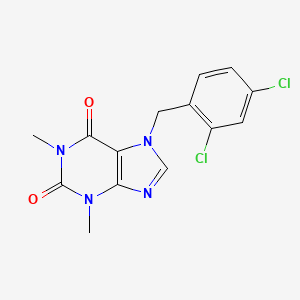![molecular formula C24H32N2O3 B5568813 9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)
9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves multistep chemical reactions that may include Michael addition, Claisen condensation, and spirocyclization processes. A practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones involves the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, allowing for the introduction of various substituents (Yang et al., 2008). Similarly, the annulation of primary amines to diazaspirocycles utilizing alpha-methyl benzyl resin has been reported, highlighting the importance of microwave-assisted solid-phase synthesis in the creation of these molecules (Macleod et al., 2006).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a unique spirocyclic framework that incorporates two nitrogen atoms within the cycle. This structure has been elucidated using various spectroscopic methods, including X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For instance, crystal X-ray diffraction guided NMR analysis has been used to elucidate the stereoscopic structures of certain diazaspiro[5.5]undecanes (Sun et al., 2010).
Applications De Recherche Scientifique
Antihypertensive Activity
One significant area of research involves the synthesis and evaluation of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive properties. These compounds have been prepared for screening against spontaneously hypertensive rats, with some demonstrating potent antihypertensive effects through mechanisms such as peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Synthesis Methodologies
Research has also focused on developing efficient synthesis methods for nitrogen-containing spiro heterocycles, such as the catalyst-free synthesis via double Michael addition reactions. These methodologies enable the creation of diazaspiro[5.5]undecane derivatives, showcasing the compound's versatility in chemical synthesis (Aggarwal et al., 2014).
Chemical Stability and Pharmaceutical Applications
Another area of application is the preparation and evaluation of salts of antihypertensive agents to achieve slow release, which is crucial for developing effective pharmaceutical formulations. This research aims to optimize the therapeutic efficacy and stability of the compounds through salt formation (Benjamin & Lin, 1985).
Bioactivity and Synthesis
The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds have been reviewed, highlighting their potential in treating a wide range of disorders, including obesity, pain, and cardiovascular diseases. This demonstrates the therapeutic potential of spirocyclic compounds in drug development (Blanco‐Ania et al., 2017).
Material Science Applications
In the field of material science, spiro compounds have been used as stabilizers in polymers, enhancing their durability and resistance to degradation. This application underscores the importance of spirocyclic compounds in developing advanced materials with improved performance (Yachigo et al., 1992).
Propriétés
IUPAC Name |
9-[[4-(3-hydroxyprop-1-ynyl)phenyl]methyl]-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c27-15-1-3-20-5-7-21(8-6-20)17-25-13-11-24(12-14-25)10-9-23(28)26(19-24)18-22-4-2-16-29-22/h5-8,22,27H,2,4,9-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOWXLKXDHYNTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)CC4=CC=C(C=C4)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)


![2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-8,9-dione 9-(phenylhydrazone)](/img/structure/B5568751.png)
![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)
![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)
![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-ethoxyphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568799.png)
![N-{[3-(3-chlorophenyl)-5-isoxazolyl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568811.png)
![6-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2,3-dimethyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B5568812.png)
![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)